molecular formula C18H18ClN3O2S2 B2513972 N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252895-12-7

N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2513972
CAS RN: 1252895-12-7
M. Wt: 407.93
InChI Key: JMUYVTNPLBITGI-UHFFFAOYSA-N
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Description

The compound of interest, N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, is a derivative of acetamide with potential antiviral properties. It is structurally related to other compounds that have been studied for their vibrational spectroscopic signatures, crystal structures, synthesis, pharmacological evaluation, and molecular docking .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic precursors such as 4-chlorophenoxyacetic acid. Through a series of reactions including esterification, treatment with hydrazine hydrate, and ring closure, a core moiety is formed. Subsequent substitution reactions yield various derivatives with potential biological activities . Although the exact synthesis of the compound is not detailed, the methodologies applied to similar compounds provide insight into the possible synthetic routes that could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and computational methods. For instance, the crystal structures of some diamino pyrimidinyl sulfanyl acetamides reveal a folded conformation with the pyrimidine ring inclined at various angles to the benzene ring . Computational approaches such as density functional theory have been used to explore the geometric equilibrium and vibrational wavenumbers of similar molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. The presence of functional groups such as the sulfanyl acetamide moiety and the chlorophenyl ring can lead to various intra- and intermolecular interactions, which are crucial for their biological activity. The formation of hydrogen bonds and the influence of substituents on the reactivity have been analyzed through natural bond orbital analysis and vibrational spectral analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational spectroscopic signatures, are characterized using techniques like Raman and Fourier transform infrared spectroscopy. The effects of rehybridization and hyperconjugation on the molecules have been studied to understand their stability and interactions within the crystal structure . The polarity and preferred conformations of related compounds have been investigated through dipole moment measurements and quantum chemical calculations .

Case Studies

In terms of biological activity, these compounds have been evaluated for their antibacterial potential and enzyme inhibition capabilities. For example, certain N-substituted oxadiazole derivatives exhibit significant antibacterial activity against various strains and moderate inhibition of the α-chymotrypsin enzyme . Additionally, complexes containing related metabolites have shown moderate growth inhibition of bacteria in vitro .

Scientific Research Applications

Environmental Impact of Chlorophenols

  • Soft Tissue Sarcoma and Exposure to Phenoxyherbicides and Chlorophenols in New Zealand : This study investigates the association between exposure to phenoxyherbicides or chlorophenols and soft tissue sarcoma. While focused on a specific health outcome, it indirectly highlights the environmental presence and potential biological impact of chlorophenols, a related chemical class to the query compound (Smith et al., 1984).

Toxicology and Exposure Assessment

  • Toxicologic Studies in a Fatal Overdose of 2,4-D, MCPP, and Chlorpyrifos : This study presents a detailed toxicological analysis following exposure to chlorophenoxyacetic acids and chlorpyrifos, offering insights into the metabolic pathways and toxicological effects of chlorinated compounds similar in nature to the queried chemical (Osterloh et al., 1983).

Exposure and Health Effects

  • Associations between Urinary Phenol and Paraben Concentrations and Markers of Oxidative Stress and Inflammation among Pregnant Women in Puerto Rico : While focusing on phenols and parabens, this research could provide a methodological framework for studying the effects of exposure to complex chemicals, including the query compound, on oxidative stress and inflammation (Watkins et al., 2015).

Methodologies for Assessing Chemical Exposure

  • Exposures of Preschool Children to Chlorpyrifos, Diazinon, Pentachlorophenol, and 2,4-Dichlorophenoxyacetic Acid over 3 Years : This longitudinal study's methodology for monitoring and assessing children's exposure to various pesticides, including chlorophenols, could be applicable in research involving the assessment of environmental or occupational exposure to complex chemicals (Wilson et al., 2010).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-11(2)9-22-17(24)16-14(7-8-25-16)21-18(22)26-10-15(23)20-13-5-3-12(19)4-6-13/h3-8,11H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUYVTNPLBITGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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